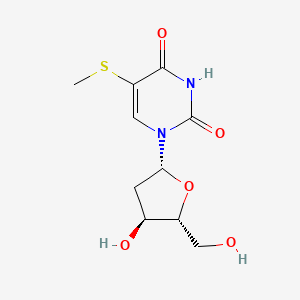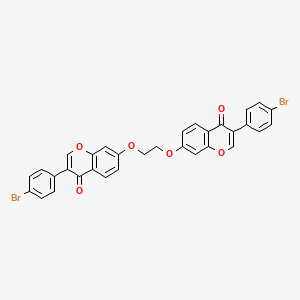
7,7'-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) is a complex organic compound characterized by its unique structure, which includes bromophenyl and chromenone groups linked by an ethane-1,2-diylbis(oxy) bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(4-bromophenyl)-4H-chromen-4-one. This intermediate is then reacted with ethane-1,2-diol under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to chromanol.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
科学研究应用
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
作用机制
The mechanism of action of 7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s chromenone moiety can also interact with cellular pathways involved in oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-chlorophenyl)-4H-chromen-4-one): Similar structure but with chlorine atoms instead of bromine.
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-methylphenyl)-4H-chromen-4-one): Contains methyl groups instead of bromine.
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-nitrophenyl)-4H-chromen-4-one): Features nitro groups instead of bromine.
Uniqueness
The presence of bromine atoms in 7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) imparts unique properties such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
属性
分子式 |
C32H20Br2O6 |
|---|---|
分子量 |
660.3 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-7-[2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyethoxy]chromen-4-one |
InChI |
InChI=1S/C32H20Br2O6/c33-21-5-1-19(2-6-21)27-17-39-29-15-23(9-11-25(29)31(27)35)37-13-14-38-24-10-12-26-30(16-24)40-18-28(32(26)36)20-3-7-22(34)8-4-20/h1-12,15-18H,13-14H2 |
InChI 键 |
WLTGWYLEYABPHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCOC4=CC5=C(C=C4)C(=O)C(=CO5)C6=CC=C(C=C6)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-hydroxy-3,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14095542.png)
![7-Chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095548.png)
![1-(2,5-Dimethoxyphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095555.png)
![1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B14095565.png)
methanone](/img/structure/B14095568.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B14095569.png)
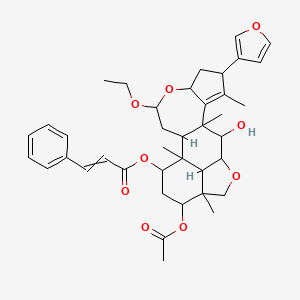
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095580.png)
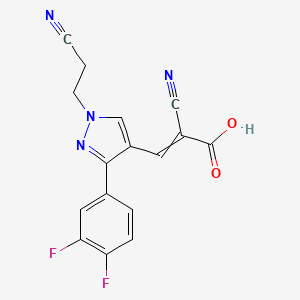
![4-(3,4-dichlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095597.png)
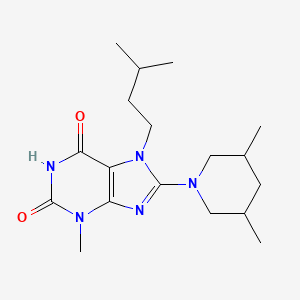
![1'-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14095605.png)
![6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14095618.png)
